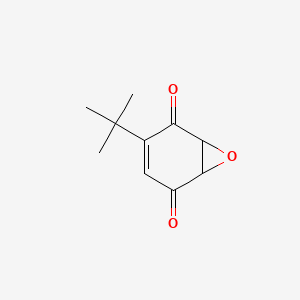
t-Butylquinone oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butylquinone oxide: is a synthetic organic compound characterized by its quinone structure with a tert-butyl group attached Quinones are a class of organic compounds known for their redox properties and are widely used in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Butylquinone oxide typically involves the oxidation of t-butylhydroquinone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature. The reaction yields this compound as a yellow crystalline solid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and solvents is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: t-Butylquinone oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to t-butylhydroquinone using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Higher oxidation state quinones.
Reduction: t-Butylhydroquinone.
Substitution: Various substituted quinones depending on the reagents used.
Scientific Research Applications
t-Butylquinone oxide has a wide range of applications in scientific research:
Chemistry: Used as a redox catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular redox processes and as a model compound for understanding quinone-related biological activities.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its cytotoxic effects on cancer cells.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of t-Butylquinone oxide involves its redox properties. It can undergo redox cycling, where it alternates between its oxidized and reduced forms. This redox cycling can generate reactive oxygen species, which can interact with cellular components such as DNA, proteins, and lipids. The compound’s ability to form covalent bonds with nucleophilic groups in proteins and DNA is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Benzoquinone: Similar redox properties but lacks the tert-butyl group.
Naphthoquinone: Larger aromatic system, different redox potential.
Anthraquinone: Even larger aromatic system, used in different industrial applications.
Uniqueness: t-Butylquinone oxide is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and solubility. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
10476-73-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-tert-butyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C10H12O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,8-9H,1-3H3 |
InChI Key |
ZMTGGXREUMKXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C2C(C1=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



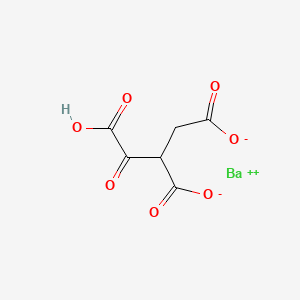
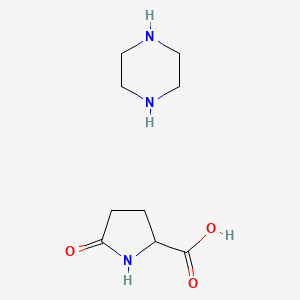
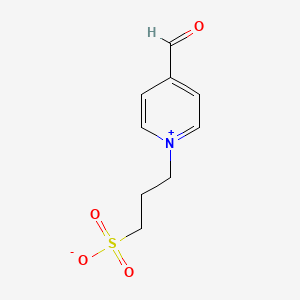

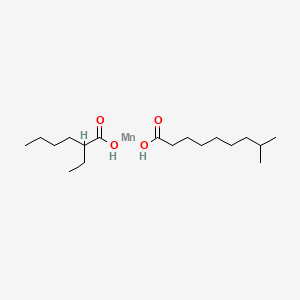




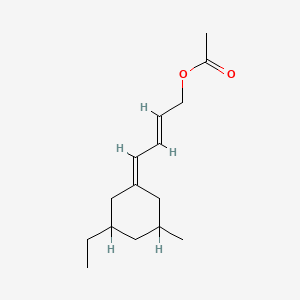

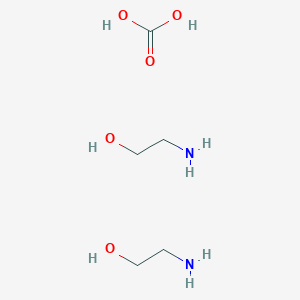
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
